molecular formula C10H6ClF3N2 B1438894 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1076197-51-7

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1438894
CAS No.: 1076197-51-7
M. Wt: 246.61 g/mol
InChI Key: DSBJWIFNTPHCSS-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C10H6ClF3N2 . It is used in the synthesis of various heterocyclic compounds with potential biological applications .


Synthesis Analysis

The synthesis of this compound-4-carbaldehyde involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with phosphorus oxychloride and dimethylformamide at 95 °C . This reaction yields a colorless oil that slowly solidifies .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a chlorine atom .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with amino-triazolethiones to form corresponding Schiff bases .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 34-36 °C . Its molecular weight is 246.62 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrazolo[4,3-c]pyridines

    A study by Palka et al. (2014) details a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. This process is significant for the creation of pyrazolo[4,3-c]pyridines, which are useful in various chemical applications (Palka et al., 2014).

  • Bioactive Synthesis

    Leelakumar et al. (2022) explored the synthesis and antibacterial activity of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues. These analogues were synthesized from tosylhydrazine and 2-bromo-3,3,3-trifluoro prop-1-ene, showing potential in developing new antibacterial agents (Leelakumar et al., 2022).

  • Hydrogen and Halogen Bond Studies

    García et al. (2010) discussed the solution and solid-state behavior of NH-pyrazoles bearing C-aryl and C-halogen substituents, including 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole. This research provides insights into the interplay of hydrogen and halogen bonds, crucial for understanding molecular interactions (García et al., 2010).

Chemical Properties and Analysis

  • NMR Spectroscopic Investigations

    Research by Holzer and colleagues (2011) focused on detailed NMR spectroscopic investigations of various compounds derived from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. This study is crucial for understanding the chemical properties of these compounds and their derivatives (Holzer et al., 2011).

  • Crystallography and Structural Analysis

    Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This research is valuable for understanding the molecular geometry and structural properties of this compound (Xu & Shi, 2011).

  • Ultrasonics in Synthesis

    Trilleras et al. (2013) demonstrated the use of ultrasonics in the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This highlights the role of ultrasonic technology in facilitating efficient chemical syntheses (Trilleras et al., 2013).

Future Directions

Future research could focus on exploring the biological activities of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives, as well as optimizing its synthesis for potential industrial applications .

Properties

IUPAC Name

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJWIFNTPHCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652935
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-51-7
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of Dimethyl [(5‐chloro‐1‐phenyl‐3‐trifluoro­meth­yl‐1H‐pyrazole‐4‐carbon­yloxy)(4‐methoxy­phen­yl)meth­yl]phospho­nate?

A1: The study reveals that the phosphorus atom in this compound adopts a distorted tetrahedral configuration []. This structural information is crucial for understanding the compound's potential reactivity and interactions with other molecules. Additionally, the research identifies intermolecular C—H⋯O hydrogen bonds that link the molecules, forming centrosymmetric dimers in the crystal structure []. This knowledge contributes to a deeper understanding of the compound's solid-state packing and potential physicochemical properties.

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